Comparative Cytotoxicity Profiles in MCF-7 and A549 Cell Lines Among 1,3,4-Thiadiazole Analogs
In a published series of 1,3,4-thiadiazole derivatives evaluated for anticancer activity, the most active compound (4y, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide) showed IC50 values of 0.084 mmol/L against MCF-7 and 0.034 mmol/L against A549 cells, compared to cisplatin [1]. While compound 4y is a structurally related analog, its side chain differs from our target compound. Direct head-to-head cytotoxicity data for N-(4-methylbenzyl)-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide against these cell lines is not available in the peer-reviewed primary literature as of the search date.
| Evidence Dimension | Cytotoxicity (IC50) against MCF-7 and A549 cancer cell lines |
|---|---|
| Target Compound Data | Not available in primary literature |
| Comparator Or Baseline | Compound 4y: IC50 (MCF-7) = 0.084 ± 0.020 mmol/L; IC50 (A549) = 0.034 ± 0.008 mmol/L. Standard cisplatin included as reference. |
| Quantified Difference | Not calculable for target compound |
| Conditions | MTT assay; compound 4y tested on MCF-7 human breast adenocarcinoma and A549 human lung adenocarcinoma cell lines. |
Why This Matters
This information establishes a class-level benchmark for the 1,3,4-thiadiazole series in these cancer cell lines; procurement decisions should be based on the expectation that the target compound will exhibit a similar range of anticancer potency unless direct testing proves otherwise.
- [1] Çevik, U. A., Osmaniye, D., Levent, S., Sağlık, B. N., Kaya-Çavuşoğlu, B., Karaduman, A. B., Özkay, Y., & Kaplancikli, Z. A. (2020). Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. Acta Pharmaceutica, 70(4), 499–513. View Source
